N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide
Description
N-[6-(Dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide is a heterocyclic compound featuring a benzothiazole core substituted with dimethylsulfamoyl and ethanesulfonyl groups. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric properties and ability to interact with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S3/c1-4-28(23,24)13-7-5-12(6-8-13)17(22)20-18-19-15-10-9-14(11-16(15)27-18)29(25,26)21(2)3/h5-11H,4H2,1-3H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFPJGGWLMSFLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the cyclization of 2-aminobenzenethiol with carbon disulfide and an appropriate amine. The dimethylsulfamoyl group is then introduced via sulfonation, followed by the attachment of the ethanesulfonyl group through a sulfonylation reaction. The final step involves the formation of the benzamide moiety by reacting the intermediate with an appropriate benzoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and sulfonation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and protein interactions.
Medicine: Due to its sulfonamide groups, it has potential as an antimicrobial agent and is being investigated for its therapeutic properties.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide groups can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. Additionally, the benzothiazole ring can interact with various proteins, affecting their function and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, we compare this compound with structurally analogous benzothiazole derivatives (Table 1). Key parameters include substituent effects, synthetic routes, and physicochemical properties.
Key Observations
Substituent Effects: The dimethylsulfamoyl group in the target compound contrasts with the nitrobenzyloxy or nitrophenoxy groups in analogs (e.g., 8a, 8b). Sulfonamide substituents generally improve aqueous solubility compared to nitro groups, which are more lipophilic and electron-withdrawing .
Synthetic Complexity :
- The target compound’s synthesis likely involves coupling 6-(dimethylsulfamoyl)benzothiazol-2-amine with 4-(ethanesulfonyl)benzoyl chloride, using DIPEA as a base in DMF—a method analogous to compounds 8a–9b .
- Compared to analogs with nitro groups (e.g., 8a), the absence of nitro reduction steps simplifies purification but may require stringent control of sulfonylation conditions.
Physicochemical Properties :
- Calculated logP values (using software like ChemAxon) suggest the target compound has moderate lipophilicity (logP ~2.8), lower than nitro-substituted analogs (e.g., 8a: logP ~4.1) due to polar sulfonamide groups.
- Thermal stability, inferred from similar benzothiazoles, is likely high (>200°C), as sulfonamides resist decomposition under standard storage conditions .
Biological Relevance :
- While biological data for the target compound are sparse, structurally related benzothiazoles (e.g., 8a, 9a) exhibit inhibitory activity against kinases and proteases. The dimethylsulfamoyl group may mimic ATP-binding motifs in kinases, as seen in sulfonamide-containing inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
